molecular formula C18H16N2O B086387 Indophenol blue CAS No. 132-31-0

Indophenol blue

Cat. No. B086387
CAS RN: 132-31-0
M. Wt: 276.3 g/mol
InChI Key: VRZJGENLTNRAIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indophenol Blue is an organic compound and deep blue dye . It is used as a common test for ammonia, known as the Berthelot’s reaction . It is also used to colorimetrically measure N-containing compounds .


Synthesis Analysis

In a strongly alkaline solution, ammonia reacts with hypochlorite ions to form monochloramine. This in turn reacts with a phenol compound to form a blue indophenol derivative that is determined photometrically .


Molecular Structure Analysis

Indophenol Blue has the molecular formula C18H16N2O and a molecular weight of 276.33 g/mol . The molecule contains a total of 39 bonds, including 23 non-H bonds, 15 multiple bonds, 2 rotatable bonds, 3 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), 1 imine (aromatic), and 1 tertiary amine (aromatic) .


Chemical Reactions Analysis

Indophenol Blue is used in the Berthelot’s reaction, a common test for ammonia . In this reaction, ammonia initially reacts with hypochlorite ions to form monochloramine, which further reacts with two carbolic acids to form a blue indophenol derivative .

Scientific Research Applications

1. Determination of Grain Protein Content in Cereal Plants

  • Summary of Application: The Indophenol blue colorimetric method is used to determine the grain protein content of cereal plants. This method converts the organic nitrogen in maize kernels into ammonia in solution, which can then be chlorinated to prepare monochloride salts. These salts can form an oxidatively coupled blue-green mixture with sodium salicylate and sodium dichloroisocyanurate .
  • Methods of Application: The organic nitrogen is first converted into ammonia and then chlorinated into monochloride salts, which can form an oxidatively coupled blue-green mixture with sodium salicylate and sodium dichloroisocyanurate. The concentration of ammonium ions in the blue-green mixture can be further detected under 660 nm light irradiation .
  • Results or Outcomes: This method is more appropriate for the determination of protein content in large batches .

2. Photocatalytic Nitrogen Reduction

  • Summary of Application: Metal–organic frameworks (MOFs) are coordination polymers with high porosity that are constructed from molecular engineering. Constructing MOFs as photocatalysts for the reduction of nitrogen to ammonia is a newly emerging but fast-growing field .
  • Methods of Application: The specific methods of application or experimental procedures involving Indophenol blue in this context are not detailed in the source .
  • Results or Outcomes: The outcomes of this application are not specified in the source .

3. Colorimetric Measurement of N-containing Compounds

  • Summary of Application: Indophenol Blue is used to colorimetrically measure N-containing compounds .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The outcomes of this application are not specified in the source .

4. Determination of Soil Ammonia Nitrogen

  • Summary of Application: Indophenol blue colorimetry has been widely used for determining soil ammonia nitrogen .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The outcomes of this application are not specified in the source .

5. Hair Dyeing

  • Summary of Application: Indophenol blue is used in many dyes for hair coloring . The indophenol group, with various substituents in place of OH and various ring substitutions, is found in many dyes used in hair coloring .
  • Methods of Application: The specific methods of application or experimental procedures involving Indophenol blue in this context are not detailed in the source .
  • Results or Outcomes: The outcomes of this application are not specified in the source .

6. Liquid Crystal Displays

  • Summary of Application: Indophenol blue is used in liquid crystal displays .
  • Methods of Application: The specific methods of application or experimental procedures involving Indophenol blue in this context are not detailed in the source .
  • Results or Outcomes: The outcomes of this application are not specified in the source .

7. Lubricants

  • Summary of Application: Indophenol blue is used in lubricants .
  • Methods of Application: The specific methods of application or experimental procedures involving Indophenol blue in this context are not detailed in the source .
  • Results or Outcomes: The outcomes of this application are not specified in the source .

8. Fuel Cells

  • Summary of Application: Indophenol blue is used in fuel cells .
  • Methods of Application: The specific methods of application or experimental procedures involving Indophenol blue in this context are not detailed in the source .
  • Results or Outcomes: The outcomes of this application are not specified in the source .

Future Directions

Photocatalytic nitrogen fixation, which involves the use of Indophenol Blue, is considered one of the grand challenges of the 21st century for achieving a green and sustainable future . The development of improved photocatalytic materials for environmental sustainability, such as pollutant degradation, water splitting, N2 fixation, and CO2 reduction, is a promising future direction .

properties

IUPAC Name

4-[4-(dimethylamino)phenyl]iminonaphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c1-20(2)14-9-7-13(8-10-14)19-17-11-12-18(21)16-6-4-3-5-15(16)17/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZJGENLTNRAIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=C2C=CC(=O)C3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059623
Record name 1(4H)-Naphthalenone, 4-[[4-(dimethylamino)phenyl]imino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4059623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indophenol blue

CAS RN

132-31-0, 136023-77-3
Record name Indophenol blue
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indophenol blue
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indophenol blue
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136023773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indophenol blue
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132125
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1(4H)-Naphthalenone, 4-[[4-(dimethylamino)phenyl]imino]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1(4H)-Naphthalenone, 4-[[4-(dimethylamino)phenyl]imino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4059623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[[4-(dimethylamino)phenyl]imino]naphthalen-1(4H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.598
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INDOPHENOL BLUE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IFU74WR4XQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indophenol blue
Reactant of Route 2
Reactant of Route 2
Indophenol blue
Reactant of Route 3
Reactant of Route 3
Indophenol blue
Reactant of Route 4
Reactant of Route 4
Indophenol blue
Reactant of Route 5
Reactant of Route 5
Indophenol blue
Reactant of Route 6
Reactant of Route 6
Indophenol blue

Citations

For This Compound
16,100
Citations
I Ivančič, D Degobbis - Water research, 1984 - Elsevier
Several procedures for ammonia determination in natural waters by the colorimetric indophenol blue method were tested. Solórzano's procedure, with phenol-alcohol, nitroprusside, …
Number of citations: 437 www.sciencedirect.com
I Novamsky, R Van Eck… - Netherlands Journal of …, 1974 - library.wur.nl
[123.17. 02] The indophenol blue method for the determination of NH3 in digests of plant material is modified by the introduction of a dilution step, which is necessary because of the …
Number of citations: 379 library.wur.nl
DB Horn, CR Squire - Clinica Chimica Acta, 1966 - Elsevier
… In this the ammonium is adsorbed on to an ion exchange resin and then the eluted ammonium is estimated by the application of a sensitive indophenol blue reaction. This method has …
Number of citations: 47 www.sciencedirect.com
AJ Kempers, CJ Kok - Analytica Chimica Acta, 1989 - Elsevier
The most sensitive spectrophotometric procedure for the determination of ammonium is based on the conversion of ammonium into the intense blue indophenol complex (IPC) by …
Number of citations: 127 www.sciencedirect.com
A Aminot, DS Kirkwood, R Kérouel - Marine Chemistry, 1997 - Elsevier
… Berthelot’s reaction (formation of indophenol-blue) … Application of the indophenol-blue method to seawater poses some specific problems, for example, precipitation, and variation of the …
Number of citations: 178 www.sciencedirect.com
NM Tzollas, GA Zachariadis… - … of Environmental and …, 2010 - Taylor & Francis
… The aim of the present work is the modification of the standard indophenol blue method in … the standard ion chromatography and spectrophotometric indophenol blue methods and a t-…
Number of citations: 95 www.tandfonline.com
SC Pai, YJ Tsau, TI Yang - Analytica chimica acta, 2001 - Elsevier
Magnesium ions in brackish water or sea water complex with the citrate reagent (CIT) and thus interfere with the indophenol blue spectrophotometric method for ammonia measurement …
Number of citations: 173 www.sciencedirect.com
RFC Mantoura, EMS Woodward - Estuarine, Coastal and Shelf Science, 1983 - Elsevier
… A modified automated indophenol blue method is described which minimizes the ‘salt error’ … on the spectrophotometric determination of the indophenol blue (IPB) complex formed by the …
Number of citations: 113 www.sciencedirect.com
S Santoni, E Bonifacio, E Zanini - … in soil science and plant analysis, 2001 - Taylor & Francis
… The aim of this work was to test the suitability of the indophenol blue colorimetric method in the determination of the ammonium displaced during the analysis of the CEC, to compare the …
Number of citations: 30 www.tandfonline.com
CM Child - Proceedings of the National Academy of …, 1941 - National Acad Sciences
… ofthe oxidation resulting in formation of indophenol blue, and, on the other, regional differences and gradients in reduction of the intracellular indophenol blue. In the following account …
Number of citations: 41 www.pnas.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.